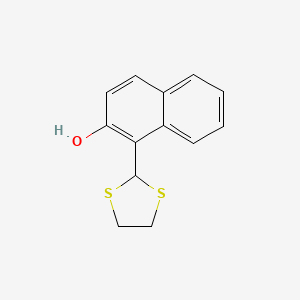

1-(1,3-Dithiolan-2-Yl)-2-Naphthol

Beschreibung

Contextual Significance of the 2-Naphthol (B1666908) Scaffold in Contemporary Synthetic Organic Chemistry

2-Naphthol, or β-naphthol, stands as a cornerstone in organic synthesis, valued for its accessibility, low cost, and versatile reactivity. nih.govchemicalbook.com Its electron-rich aromatic framework serves as a versatile starting material for a multitude of organic transformations, leading to the synthesis of diverse and biologically significant molecules. nih.govresearchgate.net

The naphthalene (B1677914) ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). stackexchange.comlibretexts.org This heightened reactivity is attributed to the fact that the delocalization of the pi-electrons over the ten carbon atoms is less efficient than in benzene, leading to a net lower stabilization energy loss during the initial step of electrophilic attack. stackexchange.comlibretexts.org

The naphthalene nucleus possesses distinct positions for electrophilic attack, with the C1 (alpha) position being generally more reactive than the C2 (beta) position. youtube.comcutm.ac.in This preference is due to the greater stabilization of the carbocation intermediate formed during attack at the C1 position, which can be depicted with more resonance structures that retain a complete benzene ring. cutm.ac.in

Table 1: Comparison of Benzene and Naphthalene Reactivity

| Feature | Benzene | Naphthalene |

| Pi Electrons | 6 | 10 |

| Number of Carbons | 6 | 10 |

| Reactivity towards Electrophilic Substitution | Less reactive | More reactive stackexchange.comlibretexts.org |

| Intermediate Stability | Less stable | More stable (attack at C1) cutm.ac.in |

The hydroxyl group at the 2-position of the naphthol scaffold is of paramount strategic importance. chemicalbook.com It not only imparts unique reactivity to the molecule but also serves as a handle for a wide array of functionalization reactions. chemicalbook.comnih.gov The hydroxyl group activates the naphthalene ring towards electrophilic substitution, primarily directing incoming electrophiles to the C1 and C3 positions. chemicalbook.com

Furthermore, the phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, providing a pathway for further molecular elaboration. nih.govacs.org This versatility allows for the strategic installation of various substituents and the construction of complex molecular architectures. rsc.org

Methodological Contributions of the 1,3-Dithiolane (B1216140) Moiety in Organic Synthesis

The 1,3-dithiolane moiety is a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. chemicalbook.com It is a widely employed functional group in organic synthesis, primarily for the protection of carbonyl compounds and as a source of nucleophilic carbon. organic-chemistry.orgasianpubs.org

1,3-Dithiolanes are most commonly formed by the reaction of an aldehyde or ketone with 1,2-ethanedithiol (B43112). wikipedia.org This reaction effectively masks the reactivity of the carbonyl group, rendering it stable to a variety of reaction conditions under which the parent carbonyl would react. asianpubs.org

Crucially, the proton on the carbon between the two sulfur atoms in a 1,3-dithiolane derived from an aldehyde can be abstracted by a strong base, such as n-butyllithium, to form a stabilized carbanion. wikipedia.org This carbanion, known as a dithianyl anion, is a potent nucleophile and can react with a range of electrophiles, enabling the formation of new carbon-carbon bonds. Subsequent removal of the dithiolane protecting group regenerates the carbonyl functionality, effectively achieving an umpolung (polarity reversal) of the original carbonyl carbon.

The ability to function as a masked carbonyl group and a nucleophilic acyl anion equivalent makes the 1,3-dithiolane a powerful tool in the synthesis of complex molecules. asianpubs.orgnih.gov It allows for the introduction of acyl groups into molecules in a controlled and strategic manner. The stability of the dithiolane ring to many reagents allows for transformations on other parts of the molecule without affecting the protected carbonyl group. organic-chemistry.org

The synthesis of various functionalized 1,2-dithiolanes has also been a subject of interest, highlighting the versatility of this heterocyclic system in creating diverse molecular structures. nih.gov

Rationale for Investigating Hybrid Molecular Architectures Combining Naphthol and Dithiolane Systems

The creation of hybrid molecules that merge distinct pharmacophores or functional units is a growing strategy in medicinal chemistry and materials science. nih.govnih.govmdpi.com The rationale for investigating a hybrid molecule like 1-(1,3-dithiolan-2-yl)-2-naphthol lies in the potential for synergistic or novel properties arising from the combination of the two moieties.

The electron-rich naphthol unit provides a platform for further functionalization and can impart specific photophysical or biological properties. nih.govwikipedia.org The dithiolane group, attached at the reactive C1 position, introduces a protected carbonyl functionality. This latent carbonyl group can be unmasked at a later synthetic stage to introduce a ketone or aldehyde, or the dithiolane itself can be a key feature for biological activity or material properties. ontosight.ai The investigation of such hybrid structures opens avenues for the development of new synthetic methodologies and the creation of molecules with unique and potentially valuable applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,3-dithiolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS2/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-15-7-8-16-13/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUDWXFFNTZTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384041 | |

| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261704-36-3 | |

| Record name | 1-(1,3-Dithiolan-2-Yl)-2-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 1,3 Dithiolan 2 Yl 2 Naphthol and Analogous Systems

Advanced Strategies for Carbon-Carbon Bond Formation at the Naphthol C-1 Position

The functionalization of the C-1 position of 2-naphthol (B1666908) is a critical step in the synthesis of many complex derivatives. The electron-rich nature of the naphthol ring system, activated by the hydroxyl group, facilitates electrophilic attack, primarily at the adjacent C-1 position. fardapaper.irnih.govmsu.edu Modern synthetic chemistry has leveraged this inherent reactivity through various sophisticated strategies, including multicomponent reactions and directed electrophilic substitutions.

Multicomponent Reaction (MCR) Approaches Utilizing 2-Naphthol as a Core Substrate

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity. nih.gov 2-Naphthol is an excellent substrate for MCRs due to its multiple reactive sites and its ability to participate in cascade reactions. fardapaper.irnih.gov

The condensation of 2-naphthol with aldehydes is a well-established method for forming a C-C bond at the C-1 position. Typically, in the presence of an acid catalyst, two equivalents of 2-naphthol react with one equivalent of an aldehyde. This reaction proceeds through the initial formation of a 1,1-bis-(2-hydroxynaphthyl)methane intermediate. Subsequent intramolecular cyclization and dehydration can lead to the formation of xanthene derivatives. fardapaper.irsioc-journal.cn A variety of catalysts, including Brønsted and Lewis acids, have been employed to promote this transformation under different conditions. fardapaper.irsioc-journal.cnresearchgate.netcjcatal.com For instance, silicotungstic acid has been shown to be an effective and environmentally friendly catalyst for this condensation, yielding either the bis-naphthol intermediate or the final xanthene product depending on the reaction conditions. sioc-journal.cn

Table 1: Catalytic Systems for the Condensation of 2-Naphthol with Aldehydes

| Catalyst | Aldehyde Type | Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Silicotungstic Acid | Aromatic/Aliphatic | Ethanol (B145695) or Solvent-free | 1,1'-Alkyl/Aryl-bis(naphthalen-2-ol) or Dibenzo[a,j]xanthenes | sioc-journal.cn |

| Acetic Acid Functionalized Imidazolium Salts | Aryl | Solvent-free | 14-Aryl-14H-dibenzo[a,j]xanthenes | cjcatal.com |

| (±)-Camphor-10-sulfonic acid (CSA) | Aromatic/Aliphatic | 80°C | 14-Alkyl/Aryl-dibenzoxanthenes | researchgate.net |

| Tetrachlorosilane (TCS) | Aromatic | Acetonitrile (B52724) (as nucleophile) | Amidoalkyl-naphthols | researchgate.net |

A prominent example of a multicomponent reaction involving 2-naphthol is the Betti reaction. rsc.orgrsc.org This one-pot synthesis combines 2-naphthol, an aldehyde (often aromatic), and an amine (historically ammonia, but now including a wide range of primary and secondary amines) to produce 1-(α-aminoalkyl)-2-naphthol derivatives, commonly known as Betti bases. nih.govresearchgate.net The reaction is a cornerstone for creating aminoalkylnaphthol scaffolds, which are structurally analogous to the target compound, differing primarily in the nature of the group attached to the newly formed stereocenter at the C-1 position. nih.govscielo.br The Betti reaction is valued for its operational simplicity and its ability to construct C-C and C-N bonds simultaneously. rsc.org Numerous catalytic systems and conditions have been developed to improve yields and expand the scope of this reaction. nih.gov

Table 2: Examples of Betti Reaction Conditions

| Aldehyde | Amine | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Aliphatic Amines | Basic nanocrystalline MgO / Water | Eco-friendly, works well with aliphatic amines. | nih.gov |

| Aromatic Aldehydes | Secondary Amines | PEG-400 (solvent), Catalyst-free | Green solvent, no catalyst required. | nih.gov |

| 2-Methoxybenzaldehyde | (S)-(-)-1-Phenylethan-1-amine | Neat, 80°C | Diastereoselective synthesis of chiral aminomethylnaphthols. | scielo.br |

| Aromatic Aldehydes | 2-Aminopyridine | Neat | Synthesis of precursors for consecutive MCRs. | chemicalpapers.com |

Directed Electrophilic Aromatic Substitution on 2-Naphthol Derivatives

The hydroxyl group of 2-naphthol is a powerful activating group that directs incoming electrophiles to the ortho (C-1) and para (C-3) positions. masterorganicchemistry.commasterorganicchemistry.com Due to electronic and steric factors, electrophilic aromatic substitution on 2-naphthol occurs preferentially at the C-1 position. msu.educhempedia.info This inherent regioselectivity provides a direct route to 1-substituted-2-naphthols.

Reactions such as Friedel-Crafts acylation can introduce a carbonyl group directly at the C-1 position. For example, the acetylation of 2-methoxynaphthalene (B124790) (a derivative of 2-naphthol) can be controlled to favor substitution at the adjacent carbon, which would be a direct precursor for the thioacetalization step. stackexchange.com However, controlling the regioselectivity can be challenging, and reaction conditions such as solvent and catalyst choice are critical. stackexchange.com Other electrophilic substitutions, like azo coupling, also demonstrate this strong preference for the C-1 position. chempedia.info This classical approach remains a fundamental strategy for C-1 functionalization, forming the basis for subsequent transformations.

Precision Construction of the 1,3-Dithiolane (B1216140) Heterocyclic Ring System

The 1,3-dithiolane moiety is a cyclic thioacetal, a valuable functional group in organic synthesis often used as a protective group for carbonyls. wikipedia.org Its formation is a robust and well-understood transformation, crucial for the final step in a hypothetical synthesis of 1-(1,3-dithiolan-2-yl)-2-naphthol from a 1-formyl-2-naphthol precursor.

Optimized Thioacetalization Protocols from Carbonyl Precursors and 1,2-Ethanedithiol (B43112)

The standard method for synthesizing 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with 1,2-ethanedithiol. wikipedia.org This reaction proceeds via the formation of a hemithioacetal intermediate, followed by the elimination of water to form the stable five-membered ring. wikipedia.org A wide array of catalysts have been developed to facilitate this transformation efficiently and under mild conditions, which is particularly important when dealing with sensitive substrates. researchgate.netorganic-chemistry.org These catalysts are often Lewis or Brønsted acids. Modern protocols focus on chemoselectivity (e.g., protecting aldehydes in the presence of ketones), the use of solid-supported or reusable catalysts, and solvent-free conditions to align with the principles of green chemistry. researchgate.netresearchgate.net

Table 3: Catalytic Protocols for Thioacetalization of Aldehydes with 1,2-Ethanedithiol

| Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sulfonated Polyanthracene (S-PAT) | Room Temperature, Solvent-free | Highly efficient, short reaction times (5-20 min). | researchgate.net |

| SnCl₂·2H₂O | Solvent-free | Mild, efficient. | researchgate.net |

| Iodine | Neat | Mild conditions, also applicable to transthioacetalization. | organic-chemistry.org |

| Hafnium Trifluoromethanesulfonate (B1224126) | - | Mild, tolerates sensitive functional groups. | organic-chemistry.org |

| Tungstophosphoric Acid | Solvent-free | Highly selective for aldehydes, excellent yields. | organic-chemistry.org |

Synthesis of 1,3-Dithiolan-2-Ylidene Derivatives and their Reactivity

The formation of a 1,3-dithiolan-2-ylidene group is a key transformation for accessing a variety of sulfur-containing heterocycles. These moieties are valuable intermediates due to their unique electronic properties and reactivity.

Intermolecular Reactions Involving α-oxo Ketene (B1206846) Dithioacetals

α-Oxo ketene dithioacetals are versatile building blocks in organic synthesis, possessing multiple reactive sites that allow for the construction of diverse molecular frameworks. wikipedia.org These compounds can undergo a variety of transformations, including cyclization and multi-component reactions, to afford fused heterocyclic systems. wikipedia.orgbyjus.com For instance, the reaction of α-cinnamoyl ketene dibenzylthio acetals with diamines can lead to the formation of fused heterocyclic compounds like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. fardapaper.ir While not a direct route to this compound, the chemistry of α-oxo ketene dithioacetals provides a foundation for the synthesis of related dithiolane-containing structures. The general reactivity of these intermediates in tandem nucleophilic addition/oxidative cyclization reactions, often catalyzed by transition metals like copper, highlights their potential in constructing complex molecules. wikipedia.org

Dehydration-Mediated Routes to Dithiolane-2-Ylidene Moieties

The synthesis of 2-ylidene-1,3-dithiolanes can be achieved through various synthetic strategies. Convenient procedures have been developed for the preparation of 2-(1,3-dithiolan-2-ylidene)malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides. Current time information in Bangalore, IN. These methods often start from disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes, or in a one-pot fashion from malononitrile (B47326) or cyanoacetamide. Current time information in Bangalore, IN. Another approach involves the reaction of carbon disulfide with active methylene (B1212753) compounds in the presence of a base, followed by the addition of a 1,2-dihaloalkane. Current time information in Bangalore, IN. These methods underscore the versatility in forming the 2-ylidene-1,3-dithiolane core, which could potentially be adapted for substrates incorporating a naphthol moiety.

Convergent Synthesis of this compound Skeletons and Their Derivatives

A more direct and efficient approach to the target molecule involves the convergent synthesis where the dithiolane ring is constructed directly onto a functionalized naphthol precursor.

Integration of Dithiolane Formation with Naphthol Ring Functionalization

The most plausible and direct route to this compound involves a two-step sequence starting from 2-naphthol. The first step is the introduction of a formyl group at the C-1 position of the naphthol ring to yield 2-hydroxy-1-naphthaldehyde (B42665). This transformation can be achieved through established methods such as the Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base like sodium hydroxide. byjus.comorgsyn.org Alternatively, the Vilsmeier-Haack reaction, employing a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be used for the formylation of electron-rich aromatic compounds, including naphthols. thieme-connect.dechemistrysteps.com The Vilsmeier-Haack reaction is often preferred for its milder conditions and higher regioselectivity. chemistrysteps.comwikipedia.org

Once 2-hydroxy-1-naphthaldehyde is obtained, the second step involves the thioacetalization of the aldehyde functionality with 1,2-ethanedithiol. This reaction is typically catalyzed by a Brønsted or Lewis acid to form the 1,3-dithiolane ring. wikipedia.org A variety of catalysts can be employed for this transformation, including iodine and sulfonated polyanthracene (S-PAT), often under mild, solvent-free conditions. researchgate.net This sequence provides a clear and efficient pathway to the desired this compound.

Table 1: Synthesis of 2-Hydroxy-1-Naphthaldehyde via Formylation of 2-Naphthol

| Reaction | Reagents | Conditions | Yield |

| Reimer-Tiemann | 2-Naphthol, Chloroform, Sodium Hydroxide | Heating | 38-48% orgsyn.org |

| Vilsmeier-Haack | 2-Naphthol, DMF, POCl₃ | - | - |

| Yields for the Vilsmeier-Haack reaction on 2-naphthol are not explicitly reported in the provided search results but it is a known effective method for formylation of similar substrates. |

Table 2: Thioacetalization of Aldehydes with 1,2-Ethanedithiol

| Aldehyde Substrate | Catalyst | Conditions | Time | Yield of Dithiolane |

| Aromatic Aldehydes | S-PAT | Room Temperature, Solvent-free | 5-20 min | Good to Excellent researchgate.net |

| Aliphatic Aldehydes | S-PAT | Room Temperature, Solvent-free | 5-20 min | Good to Excellent researchgate.net |

| Heteroaromatic Aldehydes | S-PAT | Room Temperature, Solvent-free | - | Good to Excellent researchgate.net |

| This table presents data for general thioacetalization reactions as specific data for 2-hydroxy-1-naphthaldehyde was not available in the search results. |

Development of Sequential and One-Pot Synthetic Protocols for Enhanced Efficiency

The development of one-pot synthetic protocols is a key goal in modern organic synthesis to improve efficiency, reduce waste, and simplify procedures. researchgate.netorganic-chemistry.org While a specific one-pot synthesis for this compound is not explicitly documented, the principles of multicomponent reactions can be applied to design such a process. researchgate.net For instance, a one-pot reaction could be envisioned where 2-naphthol is first formylated in situ, followed by the direct addition of 1,2-ethanedithiol and a suitable catalyst to form the dithiolane ring without isolating the intermediate aldehyde.

The synthesis of various 2-naphthol derivatives has been successfully achieved through one-pot, multicomponent reactions. researchgate.netorganic-chemistry.org For example, the reaction of 2-naphthol with aldehydes and other nucleophiles, catalyzed by Lewis acids, can afford complex 1-substituted 2-naphthol derivatives in a single step. researchgate.net These methodologies, while not directly producing the dithiolane moiety, demonstrate the feasibility of one-pot functionalization of the 2-naphthol scaffold. The development of a one-pot synthesis for this compound would likely involve careful selection of catalysts and reaction conditions to ensure the sequential reactions proceed smoothly in a single reaction vessel.

Elucidation of Reaction Mechanisms and Pathways for 1 1,3 Dithiolan 2 Yl 2 Naphthol Chemistry

Mechanistic Interpretations of 1,3-Dithiolane (B1216140) Ring Formation and Transformative Reactions

The 1,3-dithiolane moiety in 1-(1,3-dithiolan-2-yl)-2-naphthol is typically formed from the corresponding aldehyde, 2-hydroxy-1-naphthaldehyde (B42665), and 1,2-ethanedithiol (B43112). This reaction, a dithioacetalization, is a cornerstone of carbonyl chemistry, often employed as a protecting group strategy due to the stability of the resulting dithioacetal. chemistryscore.comtandfonline.com

Role of Lewis Acid Catalysis in Dithioacetalization and Related Reactions

The formation of thioacetals from aldehydes or ketones and thiols is catalyzed by acid. chemistryscore.com While Brønsted acids can be used, Lewis acids such as boron trifluoride (BF₃) and zinc chloride (ZnCl₂) are commonly employed and often preferred. chemistryscore.compearson.comkhanacademy.org The synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol is a classic example of this transformation. organic-chemistry.org

The mechanism commences with the activation of the carbonyl group by the Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the nucleophilic attack by one of the sulfur atoms of the thiol. chemistryscore.com In the context of forming this compound from 2-hydroxy-1-naphthaldehyde, a Lewis acid like BF₃ would coordinate to the aldehyde's oxygen atom. youtube.comyoutube.com This is followed by the attack of a sulfur atom from 1,2-ethanedithiol on the now highly electrophilic carbonyl carbon. chemistryscore.com

A series of proton transfers, typically involving the solvent or a mild base, neutralizes the resulting intermediate to form a hemithioacetal. chemistryscore.com The Lewis acid then promotes the departure of the hydroxyl group as a water molecule, generating a highly reactive sulfonium (B1226848) ion. The second thiol group within the same molecule then attacks the carbocation intramolecularly, forming the five-membered 1,3-dithiolane ring. chemistryscore.com A final deprotonation step regenerates the catalyst and yields the final thioacetal product. chemistryscore.com The use of Lewis acids is particularly effective and can be conducted under mild conditions, with various catalysts like hafnium trifluoromethanesulfonate (B1224126) and yttrium triflate also proving efficient. organic-chemistry.org

| Catalyst Type | Examples | Key Mechanistic Role | Reference |

|---|---|---|---|

| Lewis Acids | BF₃, ZnCl₂, AlBr₃, EtAlCl₂, Y(OTf)₃, Hf(OTf)₄ | Activation of the carbonyl group by coordination to the oxygen atom, increasing carbon electrophilicity. | chemistryscore.compearson.comorganic-chemistry.orgnih.govresearchgate.net |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HCl | Protonation of the carbonyl oxygen to increase carbon electrophilicity. | khanacademy.orgorganic-chemistry.org |

| Other | Iodine, Tungstophosphoric acid | Catalyzes the reaction under mild conditions, often with high chemoselectivity. | organic-chemistry.org |

Investigation of Ring Opening and Rearrangement Pathways Involving 1,3-Dithiolane Derivatives

The 1,3-dithiolane group is prized for its stability under both acidic and basic conditions, but it can be cleaved (deprotected) to regenerate the parent carbonyl compound when necessary. tandfonline.comcem.com This cleavage, or dethioacetalization, often requires specific reagents, many of which are oxidative or involve soft metal ions that have a high affinity for sulfur. tandfonline.com Reagents like mercuric chloride (HgCl₂) in aqueous acetonitrile (B52724) are traditionally used for this purpose. chemistryscore.com Other methods employ oxidizing agents such as iodine in dimethyl sulfoxide (B87167), or iron(III) nitrate (B79036) on clay (clayfen). tandfonline.comcem.com

Mechanistically, the cleavage often involves an initial interaction of the reagent with one of the sulfur atoms. For instance, with oxidative methods, one of the sulfur atoms is oxidized, which makes the C-2 carbon of the dithiolane ring more electrophilic and susceptible to hydrolysis. researchgate.net

Beyond cleavage, 1,3-dithiolane derivatives can undergo rearrangement and fragmentation reactions. When the C-2 carbon of a 1,3-dithiolane is deprotonated with a strong base like butyllithium (B86547) (BuLi), the resulting organolithium compound can be unstable. Unlike their six-membered 1,3-dithiane (B146892) counterparts, 2-lithio-1,3-dithiolanes can fragment, eliminating ethylene (B1197577) to form a dithiocarboxylate anion. wikipedia.orgnih.gov The conditions for these reactions, such as the choice of base and solvent, must be carefully controlled to favor either fragmentation or subsequent reaction of the C-2 lithiated species. nih.gov Other nucleophilic attacks can also lead to ring-opening products. rsc.org

In-depth Mechanistic Studies of Naphthol C-1 Functionalization

The C-1 position of 2-naphthol (B1666908) is highly nucleophilic and readily participates in electrophilic aromatic substitution reactions. stackexchange.comchemicalbook.com This reactivity is central to many condensation and multicomponent reactions that use 2-naphthol as a key building block. fardapaper.irnih.govresearchgate.net

Postulated Ortho-Quinone Methide (o-QM) Intermediates in 2-Naphthol Condensations

Many condensation reactions at the C-1 position of 2-naphthol are proposed to proceed through a highly reactive, transient species known as an ortho-quinone methide (o-QM). nih.govnih.gov These intermediates are highly polarized, non-aromatic structures that are susceptible to nucleophilic attack at the exocyclic methylene (B1212753) carbon. nih.gov

An o-QM is typically generated in situ from 2-naphthol and an aldehyde in the presence of a catalyst. nih.govacs.org The reaction involves the initial condensation of the aldehyde with the C-1 position of 2-naphthol, followed by dehydration. This dehydration step forms the key o-QM intermediate, which then rapidly reacts with other components in the reaction mixture. The strong thermodynamic driving force for these reactions is the rearomatization of the naphthalene (B1677914) ring system upon nucleophilic attack on the o-QM. nih.gov For example, in the synthesis of various heterocyclic compounds like benzopyrans, an o-QM generated from a phenol (B47542) (or naphthol) and an aldehyde can undergo a hetero-Diels-Alder reaction with an alkene. nih.govacs.org The existence of o-QMs is often inferred from the products formed and supported by trapping experiments and computational studies. nih.govrsc.org

Catalytic Cycle Analysis and Transition State Modeling in Naphthol-Based Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and 2-naphthol is a frequent participant in these transformations. fardapaper.irnih.govarcjournals.org Understanding the intricate catalytic cycles and transition states is crucial for optimizing these reactions.

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of complex organic reactions, including those involving 2-naphthol. researchgate.netnih.gov DFT calculations can be used to model the energies of reactants, intermediates, transition states, and products, thereby mapping out the most likely reaction pathway. nih.gov For instance, in a three-component reaction involving 2-naphthol, an aldehyde, and an amine (the Betti reaction), a plausible catalytic cycle would involve the formation of an imine from the aldehyde and amine, which is then attacked by the electron-rich 2-naphthol. sci-hub.se

In reactions postulated to involve o-QM intermediates, computational studies can help distinguish between a concerted cycloaddition pathway and a stepwise pathway involving discrete carbocationic intermediates. rsc.org For example, combined Hammett analysis and DFT studies have been used to investigate the acid-catalyzed cyclocondensation between styrenyl alcohols and salicylaldehydes, revealing a stepwise process for most substrates. rsc.org Similar computational models have been applied to understand proton transfer reactions in naphthols and the photocycloaddition reactions of naphthaldehydes, providing deep insights into the transition state structures and energy barriers that govern reactivity and selectivity. nih.govresearchgate.netnih.gov These studies help rationalize product distributions and enantioselectivities, guiding the development of new and more efficient catalytic systems for functionalizing the versatile 2-naphthol scaffold. acs.orgrsc.org

| Reaction Type | Key Intermediate | Driving Force | Investigative Methods | Reference |

|---|---|---|---|---|

| Condensation with Aldehydes | Ortho-Quinone Methide (o-QM) | Rearomatization | Trapping experiments, Product analysis, DFT | nih.govnih.gov |

| Multicomponent Reactions (e.g., Betti) | Iminium ion | Formation of stable heterocyclic products | Catalyst studies, DFT, Kinetic analysis | arcjournals.orgsci-hub.se |

| Electrophilic Substitution | Arenium ion (Wheland intermediate) | Restoration of aromaticity | Kinetic studies, Isotope labeling, DFT | stackexchange.comnih.gov |

| Photocycloaddition (of naphthaldehydes) | Triplet 1,4-diradical | Light absorption | UV/Vis spectroscopy, Quenching studies, DFT | nih.govresearchgate.net |

Advanced Chemical Transformations and Strategic Derivatization of 1 1,3 Dithiolan 2 Yl 2 Naphthol

Selective Transformations of the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane ring, a key feature of the title compound, is amenable to a range of selective chemical transformations, primarily involving the sulfur atoms. These modifications can dramatically alter the electronic properties and reactivity of the molecule.

Oxidative Modifications of Sulfur Atoms within the Dithiolane Ring

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form sulfoxides and sulfones. These transformations introduce new functional groups and can influence the stereochemistry of the molecule.

Formation of Sulfoxides: The oxidation of 1,3-dithiolanes can yield 1,3-dithiolane-1-oxides. chemicalbook.com This process can be achieved using various oxidizing agents. For instance, microbial oxidation has been shown to produce enantiomerically enriched 1,3-dithiolane-1-oxides. chemicalbook.com Chemical methods, such as the use of tert-butyl hydroperoxide in the presence of a titanium catalyst, can also lead to the diastereoselective formation of sulfoxides. chemicalbook.com A visible-light photoredox catalytic system has been developed for the selective oxidation of thioacetals to either sulfoxides or rearranged disulfide-linked-dithioesters, with the outcome determined by the choice of base. chemrxiv.org This highlights the potential for fine-tuning the reaction conditions to achieve specific oxidative modifications.

Formation of Sulfones: Further oxidation of the dithiolane ring leads to the formation of 1,3-dithiolane-1,1,3,3-tetraoxides, also known as dithiolane sulfones. tandfonline.comtandfonline.com These compounds are versatile synthetic intermediates. tandfonline.comtandfonline.com For example, treatment of 1,3-dithiolane tetraoxides with a catalytic amount of a non-nucleophilic base like N,N-diisopropylethylamine in ethanol (B145695) can lead to their conversion into vinyl sulfones in high yields. tandfonline.comtandfonline.com This transformation proceeds through deprotonation followed by ring opening to a sulfinate intermediate, which then eliminates sulfur dioxide to form the vinyl sulfone. tandfonline.com

| Oxidation Product | Key Features | Synthetic Methods | Potential Applications |

| 1,3-Dithiolane-1-oxide | Introduction of a chiral sulfoxide (B87167) group. chemicalbook.com | Microbial oxidation, t-BuOOH/Cp2TiCl2, visible-light photoredox catalysis. chemicalbook.comchemrxiv.org | Chiral auxiliaries, intermediates for further synthesis. |

| 1,3-Dithiolane-1,1,3,3-tetraoxide (Sulfone) | Highly oxidized sulfur atoms, precursor to vinyl sulfones. tandfonline.comtandfonline.com | Oxidation of dithiolanes. | Synthesis of vinyl sulfones and other sulfur-containing compounds. tandfonline.comtandfonline.com |

Formation of Metal Complexes via Dithiolane Ligands for Catalytic Applications

While direct information on metal complexes of 1-(1,3-dithiolan-2-yl)-2-naphthol is limited, the broader field of dithiolane and related dithio-ligand coordination chemistry provides a strong basis for its potential in this area. Dithiolane derivatives can act as ligands, coordinating to metal centers through their sulfur atoms to form complexes with potential catalytic applications.

The coordination chemistry of dithiocarbamates, which are structurally related to dithiolanes, is well-established. mdpi.com These ligands readily form complexes with a wide range of metals and can stabilize various oxidation states. mdpi.com Dithiodiolate ligands have been synthesized and used to form group 4 metal complexes that are active in the ring-opening polymerization of lactide. nih.gov Furthermore, dithiophosphonate ligands have also been shown to be a versatile class of ligands for the formation of coordination complexes. st-andrews.ac.uk

Aromatic derivatives containing a 1,3-dithiolane moiety have been synthesized for ligand studies. chemrxiv.org The design of novel dithiol ligands as capping agents for quantum dots has also been reported, demonstrating their utility in materials science. rsc.org Given these precedents, it is conceivable that this compound could serve as a bidentate ligand, coordinating to a metal center through one of the sulfur atoms of the dithiolane ring and the oxygen atom of the naphthol hydroxyl group. Such complexes could find applications in various catalytic transformations.

Targeted Transformations of the 2-Naphthol (B1666908) Moiety

The 2-naphthol portion of the molecule offers a versatile platform for further functionalization, allowing for the introduction of a wide range of chemical groups and the construction of more complex molecular architectures.

Functionalization of the Phenolic Hydroxyl Group for Conjugation or Activation

The phenolic hydroxyl group of the 2-naphthol moiety is a prime site for chemical modification, enabling conjugation to other molecules or activation for subsequent reactions.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. nih.gov The etherification of 2-naphthol derivatives has been studied, though some derivatives show only partial conversion. zenodo.orgrsc.org Reductive etherification of alcohols with carbonyl compounds provides another route to ether derivatives. nih.gov

Esterification: The hydroxyl group can also be esterified to form naphthyl esters. This transformation is a common method for protecting the hydroxyl group or for introducing specific functionalities.

These modifications can be used to attach the this compound unit to polymers, surfaces, or biomolecules, or to modulate its electronic and steric properties for applications in areas such as asymmetric catalysis.

Further Electrophilic or Nucleophilic Substitution on the Naphthalene (B1677914) Ring System

The naphthalene ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups. The position of these substitutions will be directed by the existing substituents, namely the hydroxyl group and the dithiolane-containing side chain.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the naphthalene ring towards electrophilic attack, primarily at the positions ortho and para to the hydroxyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nucleophilic Aromatic Substitution: While less common for electron-rich systems like naphthols, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring.

These reactions provide a powerful toolkit for the synthesis of a diverse library of this compound derivatives with tailored properties.

Asymmetric Synthesis Applications and Stereochemical Control

The chiral nature of many this compound derivatives, particularly those derived from asymmetric synthesis or resolution, makes them valuable in the field of stereoselective synthesis.

2-Naphthol derivatives, in general, have been widely employed in asymmetric synthesis. researchgate.net For example, chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-based polyethers have been used as catalysts for the enantioselective addition of phenylacetylene (B144264) to aldehydes. sioc-journal.cn The stereochemistry of products from the alkylation of 2-naphthol has also been a subject of investigation. rsc.org

While specific applications of this compound in asymmetric synthesis are not extensively documented, its structural features suggest significant potential. The combination of the bulky, chiral dithiolane moiety and the rigid naphthol backbone could provide a well-defined chiral environment for controlling the stereochemical outcome of various reactions. For instance, it could be employed as a chiral ligand for metal-catalyzed asymmetric transformations or as a chiral auxiliary to direct the stereoselective functionalization of other molecules. The ability to modify both the dithiolane and the naphthol moieties, as discussed in the preceding sections, offers the potential to fine-tune the steric and electronic properties of the molecule to optimize its performance in specific asymmetric reactions.

Development of Chiral Catalysts or Auxiliaries Derived from Naphthols, including BINOL-type Structures

The 2-naphthol framework is a cornerstone in the field of asymmetric catalysis, most famously embodied by the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) and its derivatives. sigmaaldrich.com The axial chirality arising from restricted rotation around the C-C single bond connecting the two naphthalene rings makes BINOL a privileged scaffold for a vast array of chiral ligands and catalysts. acs.org The strategic modification of the BINOL structure by introducing substituents at various positions can fine-tune both the steric and electronic properties of the resulting catalyst, enhancing its performance in specific asymmetric reactions. acs.org

These modifications have led to the development of a diverse family of ligands, including vaulted biaryl ligands like VAPOL and VANOL, which often provide higher yields and enantioselectivities than traditional BINOL-based catalysts in reactions such as Diels-Alder cycloadditions and imine aldol (B89426) reactions. sigmaaldrich.com Another significant class of BINOL-derived catalysts are chiral phosphoric acids (CPAs), which have proven to be powerful organocatalysts for a multitude of enantioselective transformations. mdpi.com

The development of these catalysts often begins with the oxidative coupling of 2-naphthol derivatives. Catalytic methods using transition metals like copper, iron, vanadium, and ruthenium have been established to achieve this coupling enantioselectively. mdpi.comacs.orgnih.gov For instance, copper complexes with chiral diamine ligands derived from proline can catalyze the aerobic oxidative coupling of 2-naphthols to produce BINOLs with good enantiomeric excess. acs.orgacs.org Similarly, chiral iron(II)-diphosphine oxide complexes are effective for the coupling of various 2-naphthol derivatives. mdpi.com

The hydroxyl group of the naphthol moiety is the key functional handle for derivatization. It can be converted into phosphates, phosphites, ethers, and other groups to create ligands that coordinate with metal centers or act as Brønsted acids/bases. mdpi.comacs.org Given this precedent, the 2-naphthol portion of this compound serves as a prime site for synthetic elaboration. It could theoretically undergo oxidative coupling to form a novel BINOL-type structure bearing dithiolane groups at the 1 and 1' positions. Such a ligand could chelate metals through both its hydroxyl groups and the sulfur atoms of the dithiolane rings, potentially leading to unique reactivity and selectivity in catalytic applications.

Table 1: Examples of Naphthol-Derived Catalysts in Asymmetric Reactions

| Catalyst/Ligand Type | Metal/Core Structure | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee) (%) |

| Proline-derived Diamine acs.org | Copper (I) | Oxidative Coupling | 3-(Methoxycarbonyl)-2-naphthol | 85 | 78 |

| (aqua)ruthenium complex (salen) mdpi.com | Ruthenium | Aerobic Oxidative Coupling | 2-Naphthol | 85 | 94 |

| Chiral Diphosphine Oxide mdpi.com | Iron (II) | Oxidative Coupling | 2-Naphthol derivative | up to 98 | 60-85 |

| VAPOL sigmaaldrich.com | Aluminum (Et₂AlCl) | Diels-Alder | Acrolein & Cyclopentadiene | High | >99 |

| Zr-VANOL sigmaaldrich.com | Zirconium | Imine Aldol Reaction | Silyl Ketene (B1206846) Acetal & Aryl Imine | Excellent | High |

| H₈-BINOL acs.org | Titanium (Ti(OⁱPr)₄) | Carbonyl Addition | Aldehyde & Nucleophile | 91 | 90 |

Diastereoselective and Enantioselective Synthesis Pathways Incorporating the Target Compound

While the derivatization of the naphthol moiety into a catalyst represents one strategic approach, the direct use of this compound or its enantiopure forms in diastereoselective and enantioselective synthesis offers another compelling avenue. This strategy hinges on using the existing functionalities of the molecule to control stereochemical outcomes.

Role as a Chiral Auxiliary: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. numberanalytics.com The dithiolane ring, especially if derived from a chiral source or resolved, could function as a chiral auxiliary. Although specific research employing this compound in this capacity is not extensively documented, the principles of diastereoselective synthesis using other chiral auxiliaries provide a clear framework for its potential application. osi.lv For example, chiral 1,3-dithiane (B146892) 1-oxides have been prepared with high stereoselectivity by oxidizing dithianes that bear a camphor-derived chiral auxiliary. rsc.org

In a potential synthetic pathway, the 1,3-dithiolane group of the target compound could direct the stereoselective addition of a nucleophile to a prochiral center elsewhere in the molecule. The bulky and conformationally rigid naphthyl group, combined with the stereochemistry of the dithiolane, would create a distinct steric environment, favoring attack from one face over the other, thus leading to a high diastereomeric excess (d.r.). Following the reaction, the dithiolane auxiliary can often be removed or transformed into other functional groups.

Incorporation in Multi-component Reactions: The bifunctional nature of this compound makes it an interesting candidate for one-pot or multi-component reactions where both the naphthol and dithiolane moieties can participate or direct the reaction sequence. For instance, the naphthol hydroxyl group could be deprotonated to act as an internal base or nucleophile, while the dithiolane-substituted position directs the approach of external reagents.

Recent advances have focused on the enantioselective synthesis of complex chiral molecules in a single step. plos.org For example, chiral phosphoric acids have been used to catalyze the addition of anilines to cyclic thioimidates, creating N,S-acetals with quaternary carbon stereocenters in high yield and enantioselectivity. acs.org A molecule like this compound could potentially be a substrate in analogous transformations. The dithiolane can be considered a masked aldehyde, and its deprotection under specific conditions could reveal a reactive carbonyl group adjacent to the chiral naphthyl scaffold, enabling subsequent diastereoselective reactions.

Table 2: Conceptual Pathways for Stereoselective Synthesis

| Synthetic Strategy | Role of Target Compound | Key Transformation | Expected Outcome |

| Chiral Auxiliary Controlled Addition | Chiral Auxiliary | Addition of a nucleophile to a prochiral electrophile attached to the naphthol. | High diastereoselectivity controlled by the steric environment of the dithiolane-naphthol scaffold. |

| Diastereoselective Reduction | Substrate | Reduction of a ketimine derived from the target compound's dithiolane moiety (after conversion). | Formation of a chiral amine with stereochemistry dictated by a directing group on the naphthol ring. |

| Asymmetric Dearomatization | Nucleophile | The naphthol acts as a nucleophile in a reaction catalyzed by a chiral catalyst (e.g., chiral phosphoric acid). | Creation of a chiral naphthalenone with stereocenters influenced by the dithiolane substituent. researchgate.net |

| One-Pot Tandem Reaction | Bifunctional Component | Initial reaction at the naphthol OH, followed by a diastereoselective reaction involving the dithiolane group. | Complex polycyclic structures with multiple, well-defined stereocenters. |

While direct, published applications of this compound in these specific roles are emerging, its structure aligns perfectly with established principles of modern asymmetric synthesis. Its potential lies in the creative combination of naphthol-based catalyst design and dithiolane-based auxiliary control, offering a promising platform for the development of novel stereoselective methodologies.

Advanced Spectroscopic and Computational Characterization of 1 1,3 Dithiolan 2 Yl 2 Naphthol

High-Resolution Structural Elucidation Methodologies

The precise three-dimensional arrangement of atoms and the connectivity within 1-(1,3-dithiolan-2-yl)-2-naphthol are determined using a suite of high-resolution spectroscopic techniques. Each method provides unique and complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the well-documented spectra of 2-naphthol (B1666908) and various 1,3-dithiolane (B1216140) derivatives researchgate.netresearchgate.net.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the naphthol and dithiolane moieties. The six aromatic protons of the naphthyl group would typically appear in the downfield region between δ 7.0 and 8.0 ppm youtube.com. The proton of the hydroxyl group (-OH) would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton at the C2 position of the dithiolane ring, being adjacent to two sulfur atoms and the naphthyl ring, is expected to be a key singlet in the δ 5.5-6.5 ppm range. The four protons of the ethylene (B1197577) bridge in the dithiolane ring (-S-CH₂-CH₂-S-) would likely appear as a multiplet or two distinct multiplets in the δ 3.0-4.0 ppm region researchgate.net.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all 13 unique carbon atoms in the molecule. The ten carbons of the naphthyl ring are expected to resonate in the aromatic region of δ 110-155 ppm researchgate.nethmdb.ca. The carbon atom of the hydroxyl-bearing C2 position would be significantly downfield shifted due to the electronegative oxygen. The methine carbon of the dithiolane ring (S-CH-S) would likely appear around δ 50-70 ppm. The two methylene (B1212753) carbons of the dithiolane ring are expected in the δ 30-45 ppm range researchgate.net.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the regiochemistry (i.e., the attachment of the dithiolane group at the C1 position of the naphthol ring), various 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons within the naphthyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for confirming the connection between the dithiolane methine proton and the C1 carbon of the naphthol ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.0 - 8.0 (m) | - |

| Naphthyl-C | - | 110 - 140 |

| Naphthyl-C1 | - | ~115 |

| Naphthyl-C2 (C-OH) | - | ~155 |

| Dithiolane-CH | 5.5 - 6.5 (s) | 50 - 70 |

| Dithiolane-CH₂ | 3.0 - 4.0 (m) | 30 - 45 |

| Naphthyl-OH | Variable (br s) | - |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₃H₁₂OS₂. The calculated monoisotopic mass would be used to confirm this composition with high precision, distinguishing it from other potential isomers or compounds with the same nominal mass.

Fragmentation Analysis: In techniques like Electron Ionization (EI) MS, the molecule is fragmented in a predictable manner. The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely involve the cleavage of the bond between the naphthyl and dithiolane rings. This would lead to characteristic fragments corresponding to the naphthoxy cation or a related radical cation, and the dithiolane cation. The fragmentation pattern of the 2-naphthol moiety itself, involving the loss of CO, is also a possible subsequent fragmentation step nist.gov. Analysis of dithiolane-containing compounds often shows fragments related to the loss of sulfur-containing species nist.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is suitable for the analysis of volatile and thermally stable compounds. This compound could potentially be analyzed by GC-MS, which would provide both the retention time (a measure of its volatility and interaction with the GC column) and the mass spectrum for identification researchgate.net.

Table 2: Expected HRMS Data and Key MS Fragments

| Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₁₃H₁₂OS₂ | 248.0329 |

| [M - C₃H₅S₂]⁺ | C₁₀H₇O | 143.0497 |

| [C₃H₅S₂]⁺ | C₃H₅S₂ | 105.9884 |

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components researchgate.netchemicalbook.com.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: Absorptions from the dithiolane ring's CH and CH₂ groups are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Several sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene (B1677914) ring system.

C-O Stretch: A strong band for the phenolic C-O stretching vibration should appear in the 1200-1260 cm⁻¹ range.

C-S Stretch: The C-S stretching vibrations of the dithiolane ring typically give rise to weaker absorptions in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 (broad) |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Aliphatic (Dithiolane) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenol (B47542) | 1200 - 1260 |

| C-S Stretch | Thioacetal | 600 - 800 |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures allows for a discussion of the expected findings mdpi.comnih.gov.

Should suitable single crystals be grown, this technique would yield:

Unambiguous Connectivity: Confirming the attachment of the dithiolane at the C1 position of the 2-naphthol ring.

Bond Lengths and Angles: Providing precise measurements for all bonds (C-C, C-H, C-O, C-S), which can offer insights into bond order and strain.

Conformation: Revealing the conformation of the five-membered dithiolane ring (likely an envelope or twist conformation) and the dihedral angle between the naphthyl ring and the dithiolane substituent.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice. Strong intermolecular hydrogen bonds involving the phenolic -OH group acting as a donor and a neighboring oxygen or sulfur atom acting as an acceptor would be expected. π-π stacking interactions between the planar naphthalene rings of adjacent molecules are also highly probable mdpi.com.

The naphthol moiety is a well-known fluorophore, and 2-naphthol is a classic example of a photoacid, exhibiting a significant increase in acidity upon electronic excitation. This phenomenon, known as excited-state proton transfer (ESPT), can be studied in detail using time-resolved fluorescence spectroscopy researchgate.net.

This compound, containing the naphthol chromophore, is expected to be fluorescent.

Steady-State Fluorescence: In protic solvents, the emission spectrum would likely show two bands: a higher-energy band corresponding to the emission from the neutral (protonated) form and a lower-energy, red-shifted band from the anionic (deprotonated) form, created in the excited state.

Time-Resolved Fluorescence: This technique measures the decay of the fluorescence intensity over time (typically on the nanosecond timescale). By monitoring the decay at the emission wavelengths of the neutral and anionic forms, the kinetics of the ESPT process can be determined. The lifetime of the excited neutral form would be quenched by the proton transfer process, and a corresponding rise time would be observed for the emission from the excited anion. These measurements provide direct insight into the rate constants of proton dissociation and recombination in the excited state.

Advanced Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental data, computational chemistry provides a powerful platform for in-depth analysis of the structural, electronic, and spectroscopic properties of this compound nih.govnih.govresearchgate.net.

Density Functional Theory (DFT): DFT calculations are a mainstay of modern computational chemistry. For the target molecule, DFT could be used to:

Geometry Optimization: Predict the lowest-energy three-dimensional structure, including bond lengths, angles, and the conformation of the dithiolane ring.

Spectroscopic Prediction: Calculate and predict NMR chemical shifts (¹H and ¹³C), as well as vibrational frequencies (IR spectrum). These theoretical results can be used to aid in the assignment of experimental spectra.

Electronic Properties: Determine the distribution of electron density and calculate properties like the molecular dipole moment. Analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insight into the molecule's reactivity and its electronic transitions (UV-Vis absorption).

Reaction Mechanisms: Model potential reactions or dynamic processes. For instance, the rotational barrier around the C1-C(dithiolane) bond could be calculated to understand conformational flexibility.

Time-Dependent DFT (TD-DFT): This extension of DFT is used to study excited states. TD-DFT calculations could predict the UV-Visible absorption spectrum and provide a theoretical basis for understanding the photophysical behavior observed in fluorescence spectroscopy, including the nature of the electronic transitions involved in the excitation of the naphthol chromophore.

Density Functional Theory (DFT) Investigations: Electronic Structure, Bonding, and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules, providing insights into structure, stability, and reactivity. For this compound, DFT calculations are employed to optimize the molecular geometry and analyze its electronic landscape. The electronic structure is fundamentally shaped by the interplay between the electron-rich 2-naphthol ring system and the dithiolane substituent.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net

In the case of this compound, the HOMO is expected to be predominantly localized on the π-system of the electron-rich naphthalene ring, characteristic of polycyclic aromatic hydrocarbons. researchgate.net Conversely, the LUMO's localization can be influenced by both the naphthalene moiety and the sulfur atoms of the dithiolane ring. DFT studies on related hydroxyphenyl naphthol derivatives show that halogen substitution can significantly lower the LUMO level, thereby altering the molecule's electronic properties and reactivity. nih.gov While specific values for the title compound are not available in the cited literature, analysis of related structures provides a comparative context. For instance, DFT calculations on naphthalene derivatives show how different functional groups systematically alter the HOMO-LUMO gap. researchgate.net

Quantum chemical descriptors derived from FMO energies, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), further quantify the molecule's reactivity. These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Naphthalene Compounds

| Compound | Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Naphthalene | -H | -6.15 | -1.25 | 4.90 |

| 2-Naphthol | -OH | -5.70 | -1.10 | 4.60 |

| 2-Naphthylamine | -NH₂ | -5.30 | -0.95 | 4.35 |

| 2-Naphthonitrile | -CN | -6.60 | -2.05 | 4.55 |

Note: This table presents representative data for substituted naphthalenes to illustrate electronic trends. The values are conceptual and derived from general principles shown in studies like researchgate.net, not from a specific single calculation on this compound.

Detailed Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of this compound is not rigid; rotation around the single bond connecting the dithiolane ring to the naphthalene ring allows for multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and to map the potential energy surface that governs their interconversion.

Computational methods, particularly DFT, are highly effective for exploring these energy landscapes. mdpi.comresearchgate.net The process involves systematically rotating the dithiolane group relative to the planar naphthol ring and calculating the corresponding energy at each step. This generates a potential energy profile that reveals low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For this compound, key conformers would be defined by the dihedral angle between the C-S bonds of the dithiolane ring and the plane of the naphthalene ring. The stability of these conformers is influenced by a balance of electronic effects and steric hindrance. For example, a conformation where the dithiolane ring is perpendicular to the naphthalene ring might minimize steric repulsion, while other orientations could be stabilized by non-covalent interactions, such as an intramolecular hydrogen bond between the hydroxyl group and a sulfur atom. Studies on related naphthol derivatives have successfully used DFT calculations to determine the relative stability of different isomers and conformers, showing that energy differences can be small but significant. mdpi.comresearchgate.net The geometries obtained from these calculations can be compared with experimental data, such as NMR, to validate the predicted structures. mdpi.comresearchgate.net

Table 2: Example of Calculated Relative Energies for Different Conformers of a Naphthol Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability Ranking |

| Conformer A | 0 | +2.5 | 3 |

| Conformer B | 90 | 0.0 | 1 (Most Stable) |

| Conformer C | 180 | +1.8 | 2 |

Note: This table is a hypothetical representation based on methodologies described for phenanthrene derivatives mdpi.comresearchgate.net to illustrate the output of a conformational analysis. It does not represent actual data for this compound.

Analysis of Non-Covalent Interactions and Intermolecular Forces within the Molecular Framework

Non-covalent interactions (NCIs) are critical in determining the conformation, crystal packing, and biological interactions of a molecule. nih.gov For this compound, both intramolecular and intermolecular NCIs are significant.

Intramolecular Interactions: The most prominent intramolecular NCI is the potential for a hydrogen bond between the hydrogen atom of the 2-hydroxyl group and one of the lone pairs of a sulfur atom in the dithiolane ring. This interaction would form a pseudo-six-membered ring, significantly stabilizing certain conformations. The strength and geometry of this O-H···S hydrogen bond can be characterized computationally by methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which analyze the electron density to identify and visualize these forces. nih.govrsc.org

Intermolecular Interactions: In the solid state or in solution, intermolecular forces dictate how molecules arrange themselves. For this compound, these include:

π-π Stacking: The planar, aromatic naphthalene rings can stack on top of each other, an interaction driven by van der Waals forces. DFT studies on naphthalene and naphthol dimers have been used to quantify the strength of these stacking interactions. researchgate.net

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to other molecules (including solvents or other naphthol molecules) and the oxygen or sulfur atoms can act as acceptors.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of the naphthalene ring of a neighboring molecule.

Visualizing these weak interactions is often done using NCI plots, which generate isosurfaces that distinguish between attractive forces (like hydrogen bonds and van der Waals interactions) and repulsive steric clashes. nih.govnih.gov

Prediction of Spectroscopic Parameters and Simulation of Reaction Pathways

Computational chemistry provides invaluable tools for predicting spectroscopic properties, which can aid in the identification and characterization of a molecule.

Prediction of Spectroscopic Parameters:

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nrel.gov The standard approach involves optimizing the molecular geometry and then using the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical values are often scaled using a linear regression analysis to yield excellent agreement with experimental spectra, helping to assign peaks and confirm structural features. nih.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. koreascience.kr By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). Studies on 2-naphthol and its derivatives have shown that while TD-DFT can be effective, the choice of functional is critical for accurately describing the excited states. koreascience.kr

Simulation of Reaction Pathways: DFT is also used to model chemical reactivity and elucidate reaction mechanisms. This involves mapping the potential energy surface for a proposed reaction. Key steps include:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is computationally intensive but crucial for understanding the reaction kinetics.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products.

For this compound, this methodology could be applied to study reactions such as electrophilic substitution on the naphthalene ring or reactions involving the dithiolane group. For instance, the proton transfer pathway in related naphthoquinone systems has been investigated to provide information on hydrogen bridge properties. mdpi.com

Synthetic Utility and Broader Academic Applications in Chemical Research

Function as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

1-(1,3-Dithiolan-2-yl)-2-naphthol serves as a multifaceted building block in organic synthesis, primarily due to the distinct reactivity of its two main components: the 2-naphthol (B1666908) moiety and the 1,3-dithiolane (B1216140) ring. The 2-naphthol framework is an electron-rich aromatic system with multiple reactive sites, making it a valuable precursor for a wide range of organic molecules. fardapaper.ir Its phenolic hydroxyl group and the activated C-1 and C-3 positions are amenable to various transformations. fardapaper.ir

The 1,3-dithiolane group, on the other hand, is a protected form of a carbonyl group and can be readily converted back to an aldehyde functionality under specific conditions. This "masked" aldehyde functionality allows for the introduction of a formyl group at a later stage of a synthetic sequence, a strategy that is crucial for the synthesis of complex molecules where direct use of an aldehyde might interfere with other reaction steps. The stability of the dithiolane ring under various reaction conditions further enhances its utility as a protective group. rsc.org

The combination of these two functionalities in a single molecule makes this compound a valuable intermediate for the synthesis of substituted naphthalene (B1677914) derivatives. For instance, the 2-naphthol portion can undergo reactions such as O-alkylation, O-acylation, and electrophilic aromatic substitution at the C-1 and C-3 positions, while the dithiolane group remains intact. Subsequently, the dithiolane can be deprotected to reveal the aldehyde, which can then participate in a variety of transformations like Wittig reactions, reductions, or further oxidations. This dual reactivity allows for a modular approach to the synthesis of complex naphthalenic structures.

Contribution to the Design and Development of Novel Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. nih.govrug.nlrug.nl The 2-naphthol scaffold is a well-established participant in various MCRs, leading to the formation of diverse heterocyclic structures. fardapaper.ir For example, 2-naphthol is a key starting material in the Betti reaction, a one-pot synthesis involving an aldehyde and an amine to produce aminobenzylnaphthols. researchgate.netchemicalpapers.com

This compound, with its inherent 2-naphthol structure, is a prime candidate for the development of new MCRs. The dithiolane moiety can influence the reactivity and steric environment of the naphthol ring, potentially leading to novel reaction pathways and products. For instance, in a Betti-type reaction, the bulky dithiolane group at the C-1 position could direct the incoming electrophile to a different position or influence the stereochemical outcome of the reaction.

Furthermore, the dithiolane group itself can be a reactive component. After the initial multicomponent reaction involving the naphthol part, the dithiolane can be deprotected to an aldehyde. This newly unmasked functional group can then be used in a subsequent reaction, either in a one-pot sequence or as a separate step, to further increase the molecular complexity of the final product. This "post-MCR modification" strategy is a powerful tool in combinatorial chemistry for generating libraries of structurally diverse compounds.

The following table summarizes some multicomponent reactions where 2-naphthol derivatives, and by extension this compound, can be utilized.

| Multicomponent Reaction | Reactants | Product Type |

| Betti Reaction | 2-Naphthol, Aldehyde, Amine | Aminobenzylnaphthols |

| Naphthoxazine Synthesis | 2-Naphthol, Aldehyde, Amine | Naphthoxazines |

| Chromene Synthesis | 2-Naphthol, Malononitrile (B47326), Aldehyde | Naphthopyrans (Chromenes) |

| Carbamatoalkyl Naphthol Synthesis | 2-Naphthol, Aldehyde, Carbamate | 1-Carbamatoalkyl-2-naphthols |

Applications in the Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis

The development of chiral ligands and scaffolds is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The 1,1'-bi-2-naphthol (B31242) (BINOL) framework is a privileged chiral scaffold, and its derivatives are widely used as ligands in a variety of asymmetric transformations. mdpi.com The synthesis of BINOL derivatives often starts from 2-naphthol. mdpi.com

This compound can serve as a precursor for novel chiral ligands. The oxidative coupling of two molecules of this compound would lead to a BINOL derivative with dithiolane groups at the 1 and 1' positions. These dithiolane groups can be further modified, for example, by deprotection to aldehydes and subsequent reaction, to fine-tune the steric and electronic properties of the resulting ligand. This could lead to ligands with improved enantioselectivity in catalytic reactions.

The 1,3-dithiolane ring itself has been recognized as a valuable chiral scaffold. mdpi.comnih.govunimore.itnih.gov Chiral 1,3-dithiolane derivatives have been used in the synthesis of biologically active compounds and as ligands in asymmetric catalysis. nih.gov The presence of the dithiolane group in this compound introduces an additional element of chirality that can be exploited. For example, if a chiral dithiolane is used in the synthesis of the starting material, the resulting this compound would be enantiomerically enriched, providing a direct route to chiral ligands and scaffolds.

The potential applications in asymmetric catalysis are summarized in the table below.

| Chiral Application | Synthetic Strategy | Potential Use |

| Chiral BINOL Ligands | Oxidative coupling of this compound | Asymmetric catalysis (e.g., reductions, additions) |

| Chiral Dithiolane Ligands | Use of enantiomerically pure dithiolane precursors | Asymmetric sulfur ylide epoxidation |

| Chiral Scaffolds | Derivatization of the naphthol and/or dithiolane moieties | Synthesis of complex chiral molecules |

Role as a Precursor for the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are a major class of organic molecules with a wide range of applications in medicine, agriculture, and materials science. 2-Naphthol is a versatile starting material for the synthesis of various fused heterocyclic systems. fardapaper.iracadiau.ca For example, it can be used to construct naphthofurans, naphthopyrans, and naphtho-oxazines. fardapaper.irresearchgate.net

This compound can be used as a precursor to a variety of complex heterocyclic systems. The naphthol moiety can undergo cyclization reactions with suitable reagents to form fused ring systems. For example, reaction with an appropriate bifunctional electrophile could lead to the formation of a new ring fused to the naphthalene core. The dithiolane group can either be carried through the reaction sequence unchanged or be transformed into other functional groups to participate in the cyclization.

An interesting possibility is the use of the dithiolane group as a handle for further annulation reactions. After the construction of a primary heterocyclic system using the naphthol functionality, the dithiolane can be deprotected to an aldehyde. This aldehyde can then undergo an intramolecular reaction, such as a condensation or cyclization, with another part of the molecule to form a second heterocyclic ring, leading to the rapid construction of complex polycyclic systems. mdpi.commdpi.com

The following table illustrates some of the heterocyclic systems that can be synthesized from 2-naphthol derivatives.

| Heterocyclic System | Synthetic Approach |

| Naphtho[2,1-b]furans | Reaction with α-haloketones |

| Naphtho[1,2-e] nih.govmdpi.comoxazines | Condensation with aldehydes and amines |

| Naphtho[2,1-b]pyrans | Reaction with unsaturated aldehydes or ketones |

| Naphtho[1,2-f] nih.govnih.govoxazepines | Consecutive Betti/Bargellini reactions |

Future Research Directions and Emerging Paradigms for 1 1,3 Dithiolan 2 Yl 2 Naphthol

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through energy-efficient and waste-minimizing protocols. Future research on 1-(1,3-dithiolan-2-yl)-2-naphthol will likely focus on developing sustainable synthetic routes that move away from hazardous solvents and reagents.

Inspired by recent successes in the synthesis of related naphthol derivatives, several green methodologies could be adapted. One promising approach is "Grindstone Chemistry," a solvent-free technique that involves the mechanical grinding of solid reactants. ijcmas.comorientjchem.org This method has been successfully employed for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, achieving high yields in short reaction times with operational simplicity. ijcmas.comorientjchem.org Another avenue involves the use of biodegradable and inexpensive catalysts, such as tannic acid, which has proven effective in the solvent-free synthesis of 1-amidoalkyl-2-naphthols under thermal or microwave irradiation conditions. arabjchem.orgresearchgate.net For the dithiolane component, the use of recyclable, DABCO-based ionic liquids as catalysts offers a sustainable alternative for the synthesis of 1,3-dithiolane (B1216140) derivatives. researchgate.netresearchgate.net